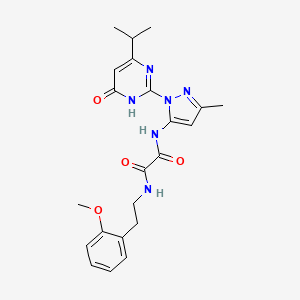
N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Research has delved into the synthesis and characterization of pyrazole derivatives, including those similar to N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(2-methoxyphenethyl)oxalamide. For example, studies have focused on creating pyrazole derivatives and examining their structure through various spectroscopic methods and crystallography. These compounds have been explored for their potential biological activities against cancer and microbes, suggesting a pharmacophore site for antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Further research on pyrimidine-linked pyrazole heterocyclics has revealed their synthesis via microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, showcasing the diverse applications of pyrazole derivatives in addressing various biological challenges (Deohate & Palaspagar, 2020).
Exploration in Anti-inflammatory, Analgesic, and Antipyretic Activities
The development of novel pyrazolone derivatives attached to a pyrimidine moiety has been investigated for their potential anti-inflammatory, analgesic, and antipyretic activities. This research signifies the role of pyrazole derivatives in developing new therapeutic agents for treating inflammation and pain (Antre et al., 2011).
Anticancer Activities of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Another study synthesized new Pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activities. These compounds, particularly those with specific substituents, showed promising inhibitory activity against cancer cell lines, highlighting the potential of pyrazole derivatives in cancer therapy (Abdellatif et al., 2014).
Antidepressant-like Activity of CRF1 Receptor Antagonists
The antidepressant-like activity of corticotropin-releasing factor type-1 (CRF1) receptor antagonists in mice has also been explored, showcasing the potential of these compounds in treating depression. Such research contributes to understanding the therapeutic applications of pyrazole derivatives in neuropsychiatric disorders (Nielsen et al., 2004).
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-13(2)16-12-19(29)26-22(24-16)28-18(11-14(3)27-28)25-21(31)20(30)23-10-9-15-7-5-6-8-17(15)32-4/h5-8,11-13H,9-10H2,1-4H3,(H,23,30)(H,25,31)(H,24,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISNUWKVKBYKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=NC(=CC(=O)N3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
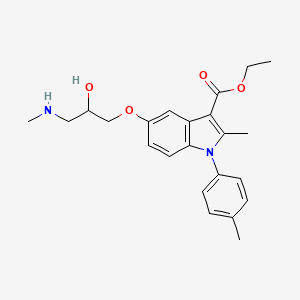
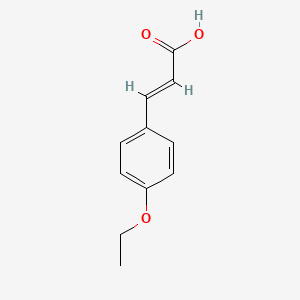
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)

![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2360109.png)
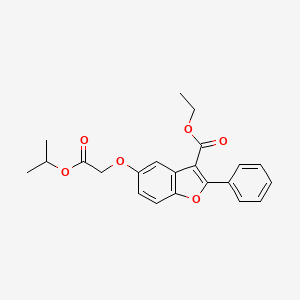
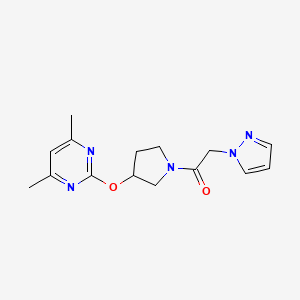
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2360113.png)

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)
